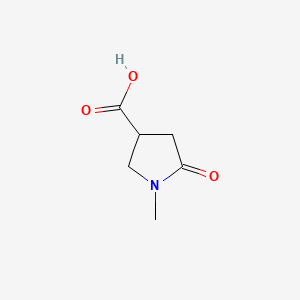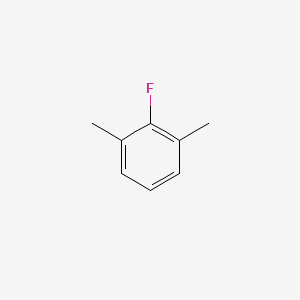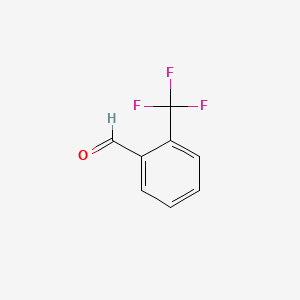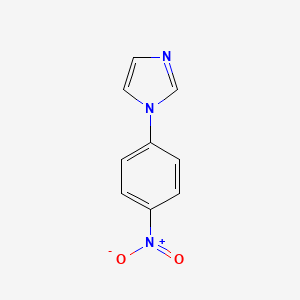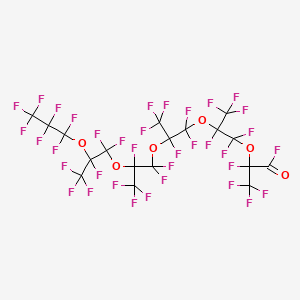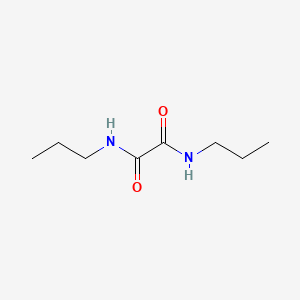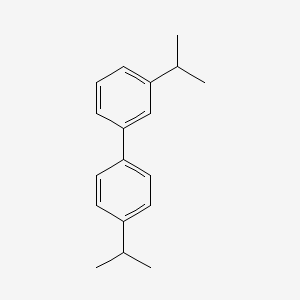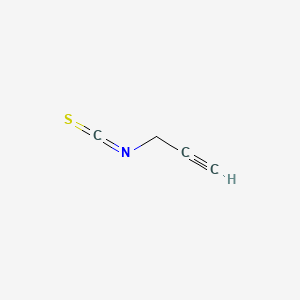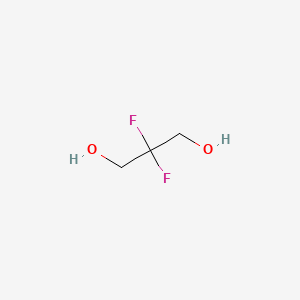
2,2-Difluoropropane-1,3-diol
概要
説明
2,2-Difluoropropane-1,3-diol is a useful research compound. Its molecular formula is C3H6F2O2 and its molecular weight is 112.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Applications
The compound 2,2-Difluoropropane-1,3-diol is utilized in chemical synthesis, particularly in the stereoselective synthesis of both symmetrical and unsymmetrical anti-2,2-difluoropropane-1,3-diols. This process is facilitated by the potassium tert-butoxide-mediated deprotonation of difluoromethyl aryl ketones in the presence of aryl aldehydes, producing these diols from readily available materials (Xu, Médebielle, Bellance, & Dolbier, 2010).
Coordination Modes in Metal Complexes
This compound exhibits versatility in forming metal complexes. It can coordinate with transition-metal ions (like Ni2+, Cu2+, Mn2+, Co3+, Pd2+, Pt2+) in two modes: forming a four-membered chelate ring with amine or phosphine coligands or condensing to create a six-membered chelate ring. This adaptability is crucial for varying coordination numbers in metal complexes (Bradford, Hynes, Payne, & Willis, 1990).
Biotechnological Production
In the realm of biotechnology, diols including this compound are considered promising for their applications as chemicals and fuels. Their production via microbial bioconversion of renewable materials highlights their potential as sustainable, green chemicals (Zeng & Sabra, 2011).
Structural and Interaction Studies
The study of 1,3-difluoropropane and its complex with water, related to this compound, provides insights into its structural and non-covalent interactions. Fourier transform microwave spectroscopy combined with quantum chemical calculations revealed the weak hydrogen bond parameters and the nature of intermolecular non-covalent interactions (Lu et al., 2019).
Chemical Reactivity Studies
Research into the reactivity of related compounds, such as the reaction of sulphur tetrafluoride with halogenated acetones leading to 1,3-dihalo-2,2-difluoropropanes, provides a deeper understanding of the chemical behavior of fluorocarbons, which is relevant to this compound. These studies offer insights into the reaction mechanisms involving fluorocarbonium ions (Wielgat, Domagała, & Koliński, 1985).
Conformational Analysis
The conformational properties of molecules like 1,3-Difluoropropane are studied to understand the influence of electronegative substituents along saturated carbon frameworks. Such studies are critical for predicting and modulating molecular shapes in compounds including this compound (Wu, Tian, & Sun, 1998).
作用機序
Safety and Hazards
将来の方向性
2,2-Difluoropropane-1,3-diol has several applications in different fields, primarily as an intermediate in the synthesis of various chemicals . It is used in the pharmaceutical industry for the synthesis of anti-cancer agents and antibiotics, and in the agrochemical industry for the synthesis of herbicides and insecticides . It can also be used to produce fluorinated surfactants and polymers . The future directions of this compound will likely continue to explore these applications and potentially discover new ones.
生化学分析
Biochemical Properties
2,2-Difluoropropane-1,3-diol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it is used as an intermediate in the synthesis of pharmaceutical compounds such as anti-cancer agents and antibiotics. The fluorine atoms in this compound enhance its binding affinity to certain enzymes, thereby modulating their activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. It also affects cell signaling pathways by interacting with key proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as dehydrogenases and reductases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of fluorine atoms in this compound can influence its metabolic flux, affecting the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2,2-difluoropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKYDINHDOOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195487 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-63-7 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 428-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes for producing 2,2-Difluoropropane-1,3-diol?
A1: A recent study highlights the use of Difluoromethyl Phenyl Sulfone as a versatile reagent for the synthesis of anti-2,2-Difluoropropane-1,3-diols. [, ] This method leverages the reagent's ability to act as a selective difluoromethylene dianion equivalent, enabling a one-pot stereoselective synthesis. [] Another approach involves the reaction of difluoromethyl aryl ketones with aryl aldehydes in the presence of potassium tert-butoxide. This method, conducted in anhydrous dimethylformamide (DMF), facilitates the creation of both symmetrical and unsymmetrical 2,2-Difluoropropane-1,3-diols with moderate to good yields. []
Q2: What are the advantages of using Difluoromethyl Phenyl Sulfone in the synthesis of this compound?
A2: Difluoromethyl Phenyl Sulfone exhibits high selectivity as a difluoromethylene dianion equivalent, leading to the efficient and stereoselective formation of anti-2,2-Difluoropropane-1,3-diols. [] This selectivity simplifies the synthesis process and enhances the yield of the desired diastereomer. Furthermore, the one-pot reaction design using this reagent contributes to the method's overall efficiency and practicality. []
Q3: What are the potential applications of 2,2-Difluoropropane-1,3-diols in medicinal chemistry?
A3: While the provided research focuses primarily on the synthesis of 2,2-Difluoropropane-1,3-diols, their unique structure, particularly the presence of fluorine atoms, suggests potential applications in medicinal chemistry. The incorporation of fluorine into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity to target proteins. [] Therefore, 2,2-Difluoropropane-1,3-diols could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals with improved properties.
- Direct Aldol–Reduction Process using Difluoromethyl Aryl Ketones and Aryl Aldehydes in the Presence of Potassium tert-Butoxide: One-Pot Efficient Stereoselective Synthesis of Symmetrical and Unsymmetrical anti-2,2-Difluoropropane-1,3-diols:
- Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent: One‐Pot Stereoselective Synthesis of anti‐2,2‐Difluoropropane‐1,3‐diols:
- Difluoromethyl phenyl sulfone as a selective difluoromethylene dianion equivalent: one-pot stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols:
- Difluoromethyl Phenyl Sulfone:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




